molecular formula C21H26N2O5S B300247 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide

Katalognummer B300247
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: HQHZSPDYGSNHNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide, also known as BDA-410, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as cancer research, drug discovery, and neuroscience. BDA-410 is a selective inhibitor of the molecular chaperone Hsp90, which is involved in the stabilization and folding of various client proteins.

Wirkmechanismus

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide exerts its effects by selectively inhibiting the ATPase activity of Hsp90, which is required for the stabilization and folding of various client proteins. By inhibiting Hsp90, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide induces the degradation of various oncogenic proteins and sensitizes cancer cells to the cytotoxic effects of chemotherapeutic agents. Moreover, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to inhibit the activation of various signaling pathways that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to induce the degradation of various oncogenic proteins such as EGFR, HER2, and AKT. Moreover, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to inhibit the activation of various signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK. In animal models of cancer, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In animal models of Alzheimer's disease, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to improve cognitive function and reduce neuroinflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide is its selectivity towards Hsp90, which allows for the specific inhibition of this molecular chaperone without affecting other cellular processes. Moreover, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide is its relatively low potency compared to other Hsp90 inhibitors. Moreover, the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide is relatively complex and requires multiple steps, which can limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for the research and development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide. One possible direction is the optimization of the synthesis method to increase the yield and purity of the final product. Moreover, further studies are needed to investigate the potential applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide in other fields such as infectious diseases and cardiovascular diseases. Additionally, the combination of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide with other therapeutic agents could be explored as a potential strategy to enhance the efficacy of cancer treatment. Finally, the development of more potent and selective Hsp90 inhibitors based on the structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as cancer research, drug discovery, and neuroscience. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide exerts its effects by selectively inhibiting the ATPase activity of Hsp90, which is required for the stabilization and folding of various client proteins. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to induce the degradation of various oncogenic proteins, inhibit the activation of various signaling pathways, and improve cognitive function in animal models of Alzheimer's disease. While N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has several advantages such as its selectivity towards Hsp90 and low toxicity, its relatively low potency and complex synthesis method are limitations that need to be addressed. Overall, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide represents a promising candidate for further research and development as a therapeutic agent and research tool.

Synthesemethoden

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide involves a multi-step process that starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. This intermediate is then converted into the corresponding acid chloride, which is subsequently reacted with dipropylamine and sulfonamide to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide. The overall yield of this synthesis is around 30%, and the purity of the final product can be increased through various purification techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been extensively studied in various scientific fields due to its potential applications as a therapeutic agent and research tool. In cancer research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting tumor angiogenesis. Moreover, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to enhance the efficacy of various chemotherapeutic agents by sensitizing cancer cells to their cytotoxic effects. In drug discovery, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been used as a tool compound to study the role of Hsp90 in protein folding and stabilization. In neuroscience, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Eigenschaften

Produktname

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide

Molekularformel

C21H26N2O5S

Molekulargewicht

418.5 g/mol

IUPAC-Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(dipropylsulfamoyl)benzamide

InChI

InChI=1S/C21H26N2O5S/c1-3-11-23(12-4-2)29(25,26)18-8-5-16(6-9-18)21(24)22-17-7-10-19-20(15-17)28-14-13-27-19/h5-10,15H,3-4,11-14H2,1-2H3,(H,22,24)

InChI-Schlüssel

HQHZSPDYGSNHNR-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3

Kanonische SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.